Fenoldopam Hydrobromide
説明
Fenoldopam is a synthetic benzazepine derivative that acts as a selective dopamine-1 (DA-1) receptor agonist. It is primarily used for its vasodilatory properties, particularly in the renal vascular bed, which makes it beneficial in treating conditions such as severe hypertension and acute kidney injury. Fenoldopam has been shown to lower blood pressure effectively in hypertensive patients, including those with hypertensive encephalopathy and perioperative hypertension . It also increases renal blood flow and maintains or improves glomerular filtration rate, which can be advantageous in preventing or treating acute renal failure .
Synthesis Analysis
The synthesis of fenoldopam involves creating 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, with fenoldopam being the 6-chloro analogue of this series. The synthesis process has been extensively studied, and the pharmacology and clinical properties of fenoldopam have been a focus of research due to its potent renal vasodilator activity .
Molecular Structure Analysis
Fenoldopam's molecular structure is characterized by its benzazepine core, which is essential for its activity as a dopamine agonist. The presence of halogen and hydroxyl groups in the structure contributes to its high polarity, which prevents it from crossing the blood-brain barrier, thus limiting its action to peripheral dopamine receptors. This selectivity is beneficial for its use as a renal vasodilator without central nervous system effects .
Chemical Reactions Analysis
Fenoldopam's chemical reactions are primarily related to its interaction with dopamine receptors. It has been found to be a partial agonist at DA1 receptors in renal epithelial cells, which suggests that it can stimulate adenylyl cyclase to a lesser extent compared to dopamine itself. This partial agonist activity may contribute to its natriuretic and diuretic properties .
Physical and Chemical Properties Analysis
The pharmacokinetic properties of fenoldopam include a rapid onset of action and a short elimination half-life, which make it suitable for intravenous administration in hypertensive emergencies. It has a linear dose-response relationship, and its blood pressure-lowering effects are closely related to plasma concentrations. Fenoldopam has a high total body clearance and a large volume of distribution, which are indicative of its efficient metabolism and distribution within the body .
科学的研究の応用
Hypertension Management
Fenoldopam Hydrobromide demonstrates efficacy in managing severe hypertension. It is a peripherally acting dopamine-receptor agonist with vasodilator and diuretic actions, effectively treating severe hypertension, including hypertensive encephalopathy and perioperative hypertension (Murphy, Murray, & Shorten, 2001).
Renal Blood Flow and Function
Fenoldopam enhances renal blood flow and tubular function, particularly beneficial during renal ischemia induced by suprarenal aortic cross-clamping. It has shown promising results in improving renal blood flow and preserving tubular histology in animal models (Miller et al., 2003).
Pharmacokinetic Studies
Advanced LC-MS methods have been developed to quantify fenoldopam and its metabolites, crucial for understanding its pharmacokinetics and phase II metabolism. This contributes to a deeper understanding of its elimination and transformation within the body (Du et al., 2021).
Radiographic Contrast Nephropathy Prevention
Fenoldopam is explored for its potential in preventing radiographic contrast nephropathy, especially in high-risk patients. Its selective dopamine-receptor agonist property with renoprotective characteristics makes it a candidate for reducing the incidence of nephropathy in these scenarios (Madyoon, 2001).
Pediatric Applications
In neonatal and pediatric contexts, fenoldopam has been used for promoting diuresis after cardiac surgery and for blood pressure control. It has shown an increase in urine output without major hemodynamic effects or alterations in serum creatinine, making it a viable option for pediatric patients (Costello et al., 2006).
Organ Perfusion and Protection
Fenoldopam's ability to preserve renal function in situations of potential renal ischemia, such as during radiocontrast administration and various surgeries, makes it valuable for organ protection. It has a role in managing critically ill, transplant, and hypertensive patients (Mathur, 2003).
Alternative Applications
Additionally, fenoldopam shows promise in other areas like treating psoriasis, where its anti-proliferative activity could be leveraged in topical formulations for skin conditions (Doppalapudi et al., 2019).
特性
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoldopam Hydrobromide | |
CAS RN |
67287-54-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。